molecular formula C6H8ClN5O B1384440 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride CAS No. 786693-71-8

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride

Cat. No. B1384440
M. Wt: 201.61 g/mol
InChI Key: QSUPOMMMOISQBB-UHFFFAOYSA-N
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Description

“2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride” is a chemical compound with the molecular formula C6H8ClN5O . It is a solid substance .


Molecular Structure Analysis

The InChI code for “2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride” is 1S/C6H7N5O.ClH/c1-11-2-8-4-3 (11)5 (12)10-6 (7)9-4;/h2H,1H3, (H3,7,9,10,12);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride” is a solid substance . It has a molecular weight of 201.62 .

Scientific Research Applications

Synthesis and Tautomerism Studies

  • Synthetic Studies of Purin-6-amines : Research by Roggen and Gundersen (2008) focused on synthesizing N-Methoxy-9-methyl-9H-purin-6-amines with various substituents and observing variations in amino/imino tautomer ratios. This study contributes to the understanding of purin-6-amines' chemistry, which is closely related to 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride.

Chemical Transformations and Derivatives

  • Transformation of 8-[(2-Hydroxyalkyl)sulfanyl]adenines : Janeba, Holý, and Masojídková (2001) explored the transformation of adenines into 6-Amino-7H-purin-8(9H)-one derivatives. This study highlights the potential for creating novel compounds through chemical modifications of purine structures similar to 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride.

Nucleoside and Nucleotide Analogs

  • Synthesis of Acyclic Nucleoside and Nucleotide Analogs : A study by Janeba, Holý, and Masojídková (2000) focused on the synthesis of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, which is structurally related to 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride. This research contributes to the field of nucleoside and nucleotide analogs.

Safety And Hazards

The safety information available indicates that “2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride” may cause serious eye irritation (Hazard Statement: H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-amino-7-methyl-1H-purin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O.ClH/c1-11-2-8-4-3(11)5(12)10-6(7)9-4;/h2H,1H3,(H3,7,9,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUPOMMMOISQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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